molecular formula C21H19N3O5 B270888 2-[(5-methyl-1,2-oxazol-3-yl)amino]-2-oxoethyl 1-(naphthalen-1-yl)-5-oxopyrrolidine-3-carboxylate

2-[(5-methyl-1,2-oxazol-3-yl)amino]-2-oxoethyl 1-(naphthalen-1-yl)-5-oxopyrrolidine-3-carboxylate

Cat. No.: B270888
M. Wt: 393.4 g/mol
InChI Key: AIGBWTJEPCLAER-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(5-methyl-1,2-oxazol-3-yl)amino]-2-oxoethyl 1-(naphthalen-1-yl)-5-oxopyrrolidine-3-carboxylate is a complex organic compound that features a combination of isoxazole, naphthalene, and pyrrolidine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(5-methyl-1,2-oxazol-3-yl)amino]-2-oxoethyl 1-(naphthalen-1-yl)-5-oxopyrrolidine-3-carboxylate typically involves multiple steps. One common approach starts with the preparation of 3-amino-5-methylisoxazole. This can be achieved by reacting acetyl acetonitrile with p-toluenesulfonyl hydrazide to form a hydrazone, followed by a ring closure reaction with hydroxylamine under alkaline conditions .

Next, the 3-amino-5-methylisoxazole is coupled with 1-naphthyl-5-oxo-3-pyrrolidinecarboxylate through an amide bond formation. This step often requires the use of coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-[(5-methyl-1,2-oxazol-3-yl)amino]-2-oxoethyl 1-(naphthalen-1-yl)-5-oxopyrrolidine-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Alkyl halides, acyl chlorides

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones

    Reduction: Formation of alcohols

    Substitution: Formation of substituted isoxazole derivatives

Scientific Research Applications

2-[(5-methyl-1,2-oxazol-3-yl)amino]-2-oxoethyl 1-(naphthalen-1-yl)-5-oxopyrrolidine-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(5-methyl-1,2-oxazol-3-yl)amino]-2-oxoethyl 1-(naphthalen-1-yl)-5-oxopyrrolidine-3-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to a biological response. For example, it could inhibit the activity of certain enzymes involved in disease pathways, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

    3-Amino-5-methylisoxazole: A precursor in the synthesis of the target compound.

    1-Naphthyl-5-oxo-3-pyrrolidinecarboxylate: Another precursor used in the synthesis.

Uniqueness

2-[(5-methyl-1,2-oxazol-3-yl)amino]-2-oxoethyl 1-(naphthalen-1-yl)-5-oxopyrrolidine-3-carboxylate is unique due to its combination of functional groups, which confer specific chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications .

Properties

Molecular Formula

C21H19N3O5

Molecular Weight

393.4 g/mol

IUPAC Name

[2-[(5-methyl-1,2-oxazol-3-yl)amino]-2-oxoethyl] 1-naphthalen-1-yl-5-oxopyrrolidine-3-carboxylate

InChI

InChI=1S/C21H19N3O5/c1-13-9-18(23-29-13)22-19(25)12-28-21(27)15-10-20(26)24(11-15)17-8-4-6-14-5-2-3-7-16(14)17/h2-9,15H,10-12H2,1H3,(H,22,23,25)

InChI Key

AIGBWTJEPCLAER-UHFFFAOYSA-N

SMILES

CC1=CC(=NO1)NC(=O)COC(=O)C2CC(=O)N(C2)C3=CC=CC4=CC=CC=C43

Canonical SMILES

CC1=CC(=NO1)NC(=O)COC(=O)C2CC(=O)N(C2)C3=CC=CC4=CC=CC=C43

Origin of Product

United States

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